Product packaging for 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol(Cat. No.:)

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol

Cat. No.: B11782444
M. Wt: 198.53 g/mol
InChI Key: AZEYBRGKIHQQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds bearing chloro and trifluoromethyl substituents are recognized as privileged structures in the design of bioactive molecules. Related compounds, such as carboxamide derivatives, have been identified as potent inhibitors of key transcription factors like NF-kappa B and AP-1, which regulate proinflammatory proteins and cytokines . This validates the potential of this chemical class as a core structure for developing new anti-inflammatory and immunomodulatory agents. The specific substitution pattern on the pyrimidine ring makes it a valuable intermediate for further synthetic exploration. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and influence the molecule's binding affinity to biological targets. As a building block, it can be used in various cross-coupling reactions and nucleophilic substitutions to create diverse libraries of compounds for high-throughput screening. This product is provided for research purposes as a key synthetic intermediate. Researchers can utilize this compound to develop novel active compounds for various research applications. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClF3N2O B11782444 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidin-5-ol

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(12)3(11-4)5(7,8)9/h1,12H

InChI Key

AZEYBRGKIHQQNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Chloro 4 Trifluoromethyl Pyrimidin 5 Ol

Electrophilic Aromatic Substitution Reactions on Pyrimidinols

Activation and Deactivation Effects of Chloro, Trifluoromethyl, and Hydroxyl Groups

The reactivity of the pyrimidine (B1678525) ring in 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is significantly influenced by the electronic properties of its three substituents: the chloro, trifluoromethyl, and hydroxyl groups. These groups modulate the electron density of the ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Chloro Group (-Cl): The chlorine atom acts as an electron-withdrawing group through induction due to its high electronegativity. This effect deactivates the pyrimidine ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated via resonance, which can direct incoming electrophiles, although this effect is generally weaker than its inductive withdrawal in heteroaromatic systems. In the context of nucleophilic substitution, the inductive withdrawal enhances the electrophilicity of the carbon atom to which it is attached, making it a good leaving group in such reactions.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). The high electronegativity of the fluorine atoms pulls electron density away from the pyrimidine ring, significantly deactivating it towards electrophilic attack. This deactivation makes electrophilic substitution reactions on the ring challenging. Conversely, this strong deactivation greatly enhances the ring's susceptibility to nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

Hydroxyl Group (-OH): The hydroxyl group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect due to the oxygen's electronegativity. However, its ability to donate a lone pair of electrons into the ring via resonance (+R effect) is a much stronger influence. This resonance effect increases the electron density of the ring, thereby activating it towards electrophilic substitution. The presence of the hydroxyl group at the 5-position particularly influences the electronic character and potential for tautomerism.

The combined effect of these substituents makes the pyrimidine ring in this compound electron-deficient, which is a key factor in its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Tautomerism and its Impact on Reactivity of Pyrimidinols

Keto-Enol Tautomerism in 5-Hydroxypyrimidine (B18772) Systems

5-Hydroxypyrimidine and its derivatives, including this compound, can exist as tautomers, which are constitutional isomers that readily interconvert. libretexts.org The most significant tautomerism in this system is the keto-enol tautomerism. The "enol" form is the 5-hydroxypyrimidine structure, while the "keto" form is a pyrimidinone.

In many heterocyclic systems, the position of this equilibrium is crucial for the molecule's chemical and biological activity. frontiersin.org For simple carbonyl compounds, the keto tautomer is generally more stable and thus predominates. libretexts.org In the case of 5-hydroxypyrimidines, the equilibrium can be influenced by factors such as the solvent, pH, and the nature of other substituents on the ring. The introduction of a nitrogen atom into the ring, as in pyrimidine, can shift the tautomeric equilibrium compared to simpler systems like 2-hydroxypyridine. researchgate.net The enol form possesses an aromatic hydroxy group, which consists of a hydroxyl group attached directly to an aromatic ring. pearson.com

The different tautomeric forms of nucleic acid bases, which are pyrimidine derivatives, are thought to play a role in their biochemical functions. nih.gov

Influence of Tautomeric Forms on Reaction Pathways

The existence of keto and enol tautomers means that this compound can react through different pathways depending on which tautomer is present or favored under specific reaction conditions.

Reactions of the Enol Tautomer: The enol form (5-hydroxy) behaves like a phenol. The hydroxyl group can be deprotonated to form a phenoxide-like anion, which is a potent nucleophile. This form can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic character of the ring is maintained in this tautomer.

Reactions of the Keto Tautomer: The keto form (pyrimidinone) has a different set of reactive sites. The C=C double bond in the ring can undergo addition reactions. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. The carbonyl group can act as a nucleophile after deprotonation of the adjacent N-H or as an electrophile at the carbonyl carbon.

The specific reaction pathway that is followed will depend on the reagents, catalysts, and reaction conditions, which can selectively favor one tautomer over the other or react with both. This duality is a key aspect of the chemistry of hydroxypyrimidines.

Transition Metal-Catalyzed Reactions Involving Halogenated Pyrimidines

Halogenated pyrimidines are important substrates in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The chlorine atom at the 2-position of this compound serves as a handle for such transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Chloropyrimidine Derivatives

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. mt.comlibretexts.org This reaction is highly valued in the synthesis of pharmaceuticals and complex organic molecules due to its mild reaction conditions and tolerance of a wide variety of functional groups. mt.comscielo.br

For chloropyrimidine derivatives, the Suzuki-Miyaura reaction allows for the substitution of the chlorine atom with a variety of organic groups (aryl, heteroaryl, alkyl, etc.). The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The electron-deficient nature of the pyrimidine ring in this compound, enhanced by the trifluoromethyl group, facilitates the initial oxidative addition step, which is often rate-determining.

Below is a table summarizing the steps of the Suzuki-Miyaura catalytic cycle:

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. mt.com
Transmetalation The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

This table provides a generalized overview of the Suzuki-Miyaura catalytic cycle.

Studies have shown that various substituted pyrimidines can be successfully coupled with arylboronic acids using palladium catalysts, leading to the synthesis of novel pyrimidine analogs. mdpi.com The choice of catalyst, base, and solvent can be optimized to achieve good yields. mdpi.com

Oxidative Addition Processes with Palladium Catalysts

Oxidative addition is the crucial first step in many palladium-catalyzed cross-coupling reactions. nih.govrsc.org In this process, a low-valent metal complex (typically Pd(0)) reacts with an organic halide (R-X) to form a new complex where the metal has been oxidized (to Pd(II)) and the R and X groups are now bonded to the metal. youtube.com

For this compound, the oxidative addition involves the insertion of a Pd(0) species into the C₂-Cl bond:

Pd(0)L₂ + Py-Cl → Cl-Pd(II)L₂-Py

(where Py represents the this compound moiety and L is a ligand, such as a phosphine)

The rate and success of this step are influenced by several factors:

The nature of the halide: The reactivity order is generally I > Br > Cl > F. While chloroarenes are less reactive than bromo or iodo derivatives, appropriate ligands on the palladium catalyst can facilitate the oxidative addition to C-Cl bonds.

Electronic properties of the substrate: Electron-withdrawing groups on the pyrimidine ring, such as the trifluoromethyl group, increase the electrophilicity of the carbon atom attached to the chlorine, making the C-Cl bond more susceptible to oxidative addition.

The palladium catalyst: The choice of ligands on the palladium center is critical. Electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition to less reactive aryl chlorides. chemrxiv.org

The ability to predict the reactivity for oxidative addition is a key goal in developing efficient catalytic reactions. nih.govrsc.org

Derivatization and Functionalization Strategies for 2 Chloro 4 Trifluoromethyl Pyrimidin 5 Ol

Transformations at the Chlorine Center

The chlorine atom at the second position of the pyrimidine (B1678525) ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions.

Amination and Hydroxylation Reactions

Amination reactions are a cornerstone for building molecular diversity from 2-chloro-4-(trifluoromethyl)pyrimidin-5-ol. The displacement of the chloride is readily achieved with a wide array of primary and secondary amines. These reactions are typically conducted in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like ethanol (B145695) or N,N-dimethylformamide (DMF). The resulting 2-amino-4-(trifluoromethyl)pyrimidin-5-ol derivatives are prevalent in the synthesis of compounds with potential biological activities. nih.gov

Hydroxylation at the C2 position, replacing the chlorine with a hydroxyl group, can be accomplished by treatment with a strong base like sodium hydroxide. This transformation yields the corresponding 2-hydroxy-4-(trifluoromethyl)pyrimidin-5-ol, which can exist in tautomeric equilibrium with its pyrimidin-2-one form.

ReactantReagent/ConditionsProduct
This compoundR¹R²NH, Base (e.g., DIPEA)2-(R¹R²-amino)-4-(trifluoromethyl)pyrimidin-5-ol
This compoundNaOH2-Hydroxy-4-(trifluoromethyl)pyrimidin-5-ol
Table 1: Representative Amination and Hydroxylation Reactions

Cyanation and Alkylation Methods

Further functionalization at the C2 position can be achieved through cyanation and alkylation.

Cyanation involves the substitution of the chlorine atom with a cyano group, typically using a cyanide source like sodium cyanide or potassium cyanide. This reaction can sometimes be facilitated by a catalyst. The resulting 2-cyano derivative is a valuable intermediate for further transformations. nih.gov

Alkylation at the C2 position is commonly achieved via cross-coupling reactions. For instance, Suzuki coupling with various boronic acids in the presence of a palladium catalyst allows for the introduction of diverse alkyl and aryl substituents. This method is highly effective for creating C-C bonds and expanding the molecular framework.

ReactantReagent/CatalystProduct
This compoundNaCN or KCN2-Cyano-4-(trifluoromethyl)pyrimidin-5-ol
This compoundR-B(OH)₂, Pd catalyst, Base2-Alkyl/Aryl-4-(trifluoromethyl)pyrimidin-5-ol
Table 2: Illustrative Cyanation and Alkylation Reactions

Modifications at the Hydroxyl Group

The hydroxyl group at the C5 position provides another site for derivatization, enabling the introduction of various functionalities.

Etherification and Esterification Reactions

Etherification of the C5 hydroxyl group can be performed using alkyl halides in the presence of a base such as sodium hydride. This Williamson ether synthesis leads to the formation of 2-chloro-5-alkoxy-4-(trifluoromethyl)pyrimidines. nih.gov

Esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or anhydrides. This reaction yields the corresponding esters, which can serve as important intermediates or possess biological activity themselves.

ReactantReagentProduct
This compoundR-X (Alkyl halide), Base (e.g., NaH)2-Chloro-5-alkoxy-4-(trifluoromethyl)pyrimidine
This compoundR-COCl (Acyl chloride)2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl ester
Table 3: Examples of Etherification and Esterification Reactions

Pseudohalide Formation (e.g., Tosylation, Triflations) for Coupling Reactions

To enhance the reactivity of the hydroxyl group for subsequent coupling reactions, it can be converted into a more effective leaving group, such as a tosylate or triflate.

Tosylation is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is a good leaving group for nucleophilic substitution reactions.

Triflation, the reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), produces a triflate, which is an exceptionally good leaving group. This transformation enables a broader scope of coupling reactions at the C5 position, including various palladium-catalyzed cross-coupling reactions. nih.gov

ReactantReagentProduct
This compoundp-Toluenesulfonyl chloride (TsCl)2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl tosylate
This compoundTrifluoromethanesulfonic anhydride (Tf₂O)2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl triflate
Table 4: Pseudohalide Formation Reactions

Reactivity at the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a hallmark of this compound, imparting significant electronic effects on the pyrimidine ring. It is a strongly electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring, particularly at the C2 and C6 positions, making them more susceptible to nucleophilic attack.

Reactions of Trifluoromethyl Groups with Nucleophiles or Electrophiles

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, a characteristic that significantly influences the reactivity of the pyrimidine ring to which it is attached. nih.govresearchgate.net This strong inductive effect diminishes the electron density of the aromatic system, rendering the -CF3 group itself generally unreactive towards common nucleophiles under standard conditions. However, its reactivity can be modulated by the electronic nature of the heterocyclic core.

While direct nucleophilic attack on the carbon atom of the trifluoromethyl group is challenging, the electrophilic character of the •CF3 radical is well-documented. nih.gov In reactions involving radical trifluoromethylation, the •CF3 radical tends to attack electron-rich positions on heterocyclic systems. nih.gov Conversely, for an already trifluoromethylated, electron-deficient ring like pyrimidine, further electrophilic attack on the -CF3 group is not a typical reaction pathway.

The presence of the hydroxyl group at the C-5 position, a strong electron-donating group, can partially counteract the electron-withdrawing effects of the chloro and trifluoromethyl groups. This electronic interplay makes the pyrimidine ring more susceptible to electrophilic attack at specific positions rather than promoting reactions directly on the stable C-F bonds of the trifluoromethyl group.

Transformations to Other Fluorinated Motifs

Although the trifluoromethyl group is known for its high stability, several synthetic methods have been developed for its transformation into other fluorine-containing functionalities. These transformations can be valuable for fine-tuning the biological and physicochemical properties of the parent molecule.

One potential transformation is the partial reduction of the -CF3 group to a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group. While specific examples for this compound are not extensively documented, general methodologies involving hydride reagents or catalytic hydrogenation under specific conditions have been applied to other trifluoromethylated heterocycles. The choice of reagents and reaction conditions is critical to achieve selective reduction without affecting other functional groups on the pyrimidine ring.

Another important transformation is the conversion of the trifluoromethyl group into a trifluoromethoxy (-OCF3) group. This conversion can significantly alter the electronic and lipophilic properties of the molecule. Such transformations often proceed through multi-step sequences and may involve harsh reaction conditions.

The following table summarizes potential transformations of the trifluoromethyl group, based on general findings in fluorine chemistry.

TransformationReagents and Conditions (General)Resulting Motif
Partial ReductionSilanes, catalytic hydrogenation-CF2H, -CH2F
HydrolysisStrong acids or bases (often harsh)-COOH
Conversion to TrifluoromethoxyMulti-step sequences-OCF3

Regioselective Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound is substituted with groups that exert opposing electronic effects, leading to distinct regions of reactivity and enabling regioselective functionalization. The chlorine atom and the trifluoromethyl group are electron-withdrawing and deactivating, while the hydroxyl group is strongly electron-donating and activating.

Electrophilic Aromatic Substitution:

The pyrimidine ring is inherently electron-deficient. However, the powerful activating effect of the hydroxyl group at the C-5 position makes the ring amenable to electrophilic aromatic substitution. The directing influence of the substituents plays a crucial role in determining the position of substitution. The hydroxyl group is an ortho, para-director. In the context of the pyrimidine ring, this directs incoming electrophiles to the positions ortho to the hydroxyl group.

Considering the positions on the pyrimidine ring, the C-6 position is ortho to the C-5 hydroxyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are predicted to occur selectively at the C-6 position.

The following table outlines the predicted outcomes for regioselective electrophilic substitution on this compound.

ReactionReagentPredicted Position of Substitution
HalogenationNBS, NCS, NISC-6
NitrationHNO3/H2SO4C-6
SulfonationFuming H2SO4C-6

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The chlorine atom at the C-2 position is a good leaving group and is activated towards nucleophilic displacement.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-2 chlorine atom. This reaction provides a straightforward method for introducing diverse functionalities at this position. The reaction generally proceeds under mild to moderate conditions. rsc.org For instance, reaction with various primary and secondary amines would yield the corresponding 2-amino-4-(trifluoromethyl)pyrimidin-5-ol derivatives.

The following table provides examples of nucleophilic aromatic substitution reactions at the C-2 position.

NucleophileReagent ExampleProduct Type
AminesR-NH2, R2NH2-Amino-4-(trifluoromethyl)pyrimidin-5-ol
AlkoxidesNaOR2-Alkoxy-4-(trifluoromethyl)pyrimidin-5-ol
ThiolatesNaSR2-Thioether-4-(trifluoromethyl)pyrimidin-5-ol

Applications of 2 Chloro 4 Trifluoromethyl Pyrimidin 5 Ol As a Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The compound serves as a fundamental scaffold for the elaboration of more complex heterocyclic structures, including substituted pyrimidines and fused ring systems.

The chloro and hydroxyl groups on the pyrimidine (B1678525) ring are key to its utility in synthesizing a range of substituted derivatives. The hydroxyl group can be readily converted into a chloro group, yielding 2,5-dichloro-4-(trifluoromethyl)pyrimidine (B1312681). This di-chloro derivative is an excellent substrate for nucleophilic substitution reactions.

For instance, in a reaction analogous to that of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole, it is anticipated that 2,5-dichloro-4-(trifluoromethyl)pyrimidine would react with various nucleophiles to yield a mixture of substituted products. nih.gov The chlorine atoms at positions 2 and 5 would exhibit differential reactivity, allowing for selective substitution under controlled conditions. This enables the introduction of a wide array of functional groups, such as amino, alkoxy, and thioether moieties, leading to a library of novel pyrimidine derivatives. The synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety, for example, has been achieved through multi-step reactions starting from precursors like ethyl trifluoroacetoacetate. nih.gov

The general strategy often involves the initial synthesis of a hydroxy trifluoromethyl pyrimidine compound, which is subsequently chlorinated to provide a reactive intermediate for further modifications. google.com This highlights the importance of the hydroxyl group in 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol as a handle for functionalization.

The reactivity of this compound and its derivatives makes it a suitable starting material for the construction of fused heterocyclic systems. One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the condensation of a substituted pyrimidine with a hydrazine (B178648) or a substituted pyrazole.

Following the conversion of the hydroxyl group to a more reactive leaving group, such as chlorine, the resulting di-chloro pyrimidine can react with hydrazine derivatives. This reaction would proceed through a nucleophilic substitution followed by an intramolecular cyclization to furnish the pyrazolo[1,5-a]pyrimidine (B1248293) core. The trifluoromethyl group at the 4-position would remain as a key substituent on the final fused ring system. The synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives often involves the chlorination of a pyrimidine precursor, further supporting the feasibility of this approach. mdpi.com

Precursor for Advanced Fluorinated Molecules

The presence of the trifluoromethyl group makes this compound an attractive starting material for the synthesis of advanced fluorinated molecules, which are of significant interest in medicinal and materials chemistry.

While the direct conversion of a pyrimidine ring to a pyridine (B92270) ring is a complex transformation, derivatives of this compound can be used to synthesize building blocks that are subsequently incorporated into trifluoromethylpyridine analogs. For example, fragments derived from the pyrimidine ring could be utilized in cross-coupling reactions with pyridine precursors to generate more complex fluorinated pyridine structures. The synthesis of various trifluoromethylpyridines is a well-established area, often starting from simpler picoline precursors which undergo chlorination and fluorination. nih.govgoogle.com The functional groups on the pyrimidine ring of this compound offer alternative synthetic entries into this class of compounds.

The distinct reactivity of the chloro and hydroxyl groups on this compound allows for the regioselective synthesis of trifluoromethyl pyrimidine derivatives with specific substitution patterns. The hydroxyl group can be selectively protected or activated, directing subsequent reactions to the chloro-substituted position, or vice versa.

This controlled functionalization is crucial for creating molecules with desired electronic and steric properties. For example, starting with the protection of the hydroxyl group, a nucleophilic substitution can be performed at the C2 position. Subsequent deprotection and modification of the hydroxyl group at the C5 position would lead to a di-substituted pyrimidine with a defined orientation of the functional groups. This level of control is essential for structure-activity relationship studies in drug discovery and for the fine-tuning of material properties. The synthesis of various substituted pyrimidines often relies on such selective functionalization strategies. nih.gov

Computational and Theoretical Investigations of 2 Chloro 4 Trifluoromethyl Pyrimidin 5 Ol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol. These studies provide a foundational understanding of the molecule's behavior.

The pyrimidine (B1678525) ring is expected to be largely planar, with the substituents (chloro, trifluoromethyl, and hydroxyl groups) lying in or slightly out of the plane. The presence of the hydroxyl group introduces the possibility of different conformations due to rotation around the C-O bond. The most stable conformer would be determined by minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonding.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrimidine Ring (Analogous System) Note: This table presents typical bond lengths and angles for a substituted pyrimidine ring based on computational studies of analogous compounds, as specific data for this compound is not available in the cited literature. The data is illustrative of the expected molecular geometry.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC2-N11.34
Bond LengthN1-C61.33
Bond LengthC6-C51.39
Bond LengthC5-C41.40
Bond LengthC4-N31.33
Bond LengthN3-C21.34
Bond LengthC2-Cl1.74
Bond LengthC4-CF31.50
Bond LengthC5-OH1.36
Bond AngleN1-C2-N3127.0
Bond AngleC2-N3-C4115.5
Bond AngleN3-C4-C5128.0
Bond AngleC4-C5-C6116.0
Bond AngleC5-C6-N1122.5
Bond AngleC6-N1-C2111.0

Data is based on general values from computational studies of substituted pyrimidines.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the pyrimidine ring, particularly the carbon atoms attached to the electron-withdrawing chloro and trifluoromethyl groups. This distribution makes these sites susceptible to nucleophilic attack. slideshare.net

Table 2: Representative FMO Energies for a Substituted Pyrimidine (Analogous System) Note: The following table provides illustrative HOMO and LUMO energy values based on computational studies of similar pyrimidine derivatives. Specific values for this compound are not available in the cited literature.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Data is based on general values from computational studies of substituted pyrimidines.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, making them potential sites for protonation or interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the chlorine and trifluoromethyl groups, indicating their electrophilic character. researchgate.net The carbon at position 2, bonded to the chlorine atom, and the carbon at position 4, bonded to the trifluoromethyl group, are expected to be particularly electrophilic. slideshare.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles.

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the electron-withdrawing substituents. This makes the compound particularly susceptible to nucleophilic substitution reactions. slideshare.net Nucleophilic attack is expected to occur preferentially at the 2, 4, and 6 positions of the pyrimidine ring. slideshare.net In this molecule, the most likely sites for nucleophilic attack are the carbon atoms at positions 2 and 4, which bear the chloro and trifluoromethyl groups, respectively.

Transition state analysis can be used to determine the activation barriers for nucleophilic substitution at these positions. Computational studies on similar chloropyrimidine derivatives have shown that the reaction proceeds through a Meisenheimer-like intermediate. wur.nlnih.gov The stability of this intermediate and the corresponding transition state determines the regioselectivity of the reaction.

Electrophilic substitution, on the other hand, is less favorable for this electron-deficient system. If it were to occur, it would most likely be at the 5-position, which is the most electron-rich carbon atom in the ring.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. nih.govresearchgate.netnih.gov This profile provides crucial information about the thermodynamics and kinetics of the reaction. The height of the energy barrier (activation energy) determines the reaction rate.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational models is a cornerstone of molecular characterization. These theoretical spectra provide a basis for the identification and analysis of the compound when it is synthesized and experimentally analyzed.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. Theoretical calculations, typically using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the wavenumbers and intensities of these vibrations.

For this compound, a theoretical vibrational analysis would involve:

Geometric Optimization: The first step is to find the lowest energy conformation of the molecule.

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

A predicted FT-IR and FT-Raman spectrum for this compound would show characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including:

O-H stretching of the hydroxyl group.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-Cl stretching.

Vibrations associated with the C-F bonds of the trifluoromethyl group.

Various in-plane and out-of-plane bending modes.

However, to date, no specific computational studies presenting the calculated FT-IR and FT-Raman frequencies for this compound have been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common and reliable approach for predicting NMR chemical shifts.

A computational study on this compound would predict the chemical shifts for:

¹H NMR: The chemical shift of the proton in the hydroxyl group (-OH) and any protons on the pyrimidine ring.

¹³C NMR: The chemical shifts for each of the unique carbon atoms in the pyrimidine ring and the trifluoromethyl group.

¹⁹F NMR: The chemical shift of the fluorine atoms in the trifluoromethyl group, which is particularly sensitive to the electronic environment.

These predicted chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), would be crucial for the structural confirmation of the synthesized compound.

As with vibrational spectroscopy, there is currently no available literature that reports the predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound.

In the absence of direct computational or experimental data for this compound, researchers would typically rely on data from structurally similar compounds to estimate the expected spectroscopic features. Studies on related substituted pyrimidines and pyridines demonstrate the general accuracy and utility of such theoretical predictions in spectroscopic analysis.

Spectroscopic Characterization Techniques for Pyrimidine Derivatives in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For pyrimidine (B1678525) derivatives, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is often essential for complete characterization.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol, two primary signals are expected.

Aromatic Proton (C6-H): A single proton is attached to the C6 position of the pyrimidine ring. With no adjacent protons to couple with, this signal is expected to appear as a singlet in the heteroaromatic region of the spectrum. For comparison, the protons in 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) appear as a singlet at δ 8.96 ppm. rsc.org The precise chemical shift for the C6-H in the target molecule would be influenced by the electronic effects of the adjacent chloro, hydroxyl, and trifluoromethyl groups.

Hydroxyl Proton (-OH): The proton of the hydroxyl group at C5 will typically appear as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

The integration of these signals would confirm the presence of one of each type of proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C6-H ~8.5 - 9.0 Singlet (s) 1H

C2 and C4: These carbons are bonded to electronegative atoms (Cl and the CF₃ group, respectively) and are part of the heterocyclic ring, causing them to be significantly deshielded and appear at lower field. For instance, in 5-chloro-2-(trifluoromethyl)pyrimidine, the carbon attached to the chlorine (C5) resonates at δ 156.7 ppm, while the carbon bearing the trifluoromethyl group (C2) appears as a quartet at δ 154.6 ppm (J ≈ 37 Hz) due to coupling with the fluorine atoms. rsc.org

C5: This carbon is bonded to the hydroxyl group. The electron-donating nature of the -OH group will cause this carbon to be shielded relative to the other substituted carbons on the ring.

C6: This carbon is attached to a hydrogen atom and its chemical shift will be characteristic of a protonated carbon in an electron-deficient pyrimidine ring.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a distinct quartet due to the strong one-bond coupling (¹JC-F) with the three fluorine atoms. In related compounds, this signal is typically found around δ 119-124 ppm with a large coupling constant (J ≈ 270-275 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C2 ~155 - 160 Singlet
C4 ~152 - 158 Quartet (q)
C5 ~140 - 150 Singlet
C6 ~125 - 135 Singlet

¹⁹F NMR is an extremely sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.orgazom.com This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. For this compound, the three equivalent fluorine atoms of the CF₃ group will give rise to a single signal, a singlet, in the proton-decoupled spectrum. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. In analogous compounds like 4-methoxy-2-(trifluoromethyl)pyrimidine (B13941062) and 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signals appear at δ -71.09 ppm and δ -70.04 ppm, respectively. rsc.org A similar chemical shift is anticipated for the target compound.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. fujifilm.comnih.gov Unlike other chromatographic techniques, qNMR can be an absolute method, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself. youtube.comazom.com

In the context of the synthesis of this compound, qNMR could be employed to:

Determine Purity: By integrating a well-resolved signal from the analyte (e.g., the C6-H proton singlet) against a known amount of a certified internal standard, the absolute purity of the synthesized batch can be calculated with high precision. ox.ac.uk

Monitor Reaction Conversion: The technique can be used to follow the progress of the synthesis by quantifying the disappearance of starting materials and the appearance of the product directly in the reaction mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

-OH Group: A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

C=C and C=N Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Vibrations: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ range.

C-O Stretch: The C-O single bond stretch is expected to appear around 1200-1300 cm⁻¹.

C-Cl Stretch: A weaker absorption corresponding to the C-Cl stretch would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch -OH 3200 - 3600 Broad, Strong
C-H Stretch Aromatic C-H ~3050 - 3150 Medium
C=N, C=C Stretch Pyrimidine Ring 1400 - 1600 Medium to Strong
C-F Stretch -CF₃ 1100 - 1300 Very Strong
C-O Stretch Ar-OH 1200 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. acs.org

Molecular Ion Peak: The molecular formula of this compound is C₅H₂ClF₃N₂O, giving a monoisotopic mass of approximately 213.98 g/mol . The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 214. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2)⁺ will be observed at m/z 216 with an intensity of approximately one-third that of the M⁺ peak.

Fragmentation Pattern: Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the ring or loss of substituents. nih.govsapub.orgsphinxsai.com Expected fragmentation for this molecule includes:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 179.

Loss of carbon monoxide (CO) from the phenolic ring structure, a common fragmentation for phenols, to yield a fragment at m/z 186.

Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 145.

Cleavage of the pyrimidine ring, leading to smaller charged fragments.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z Identity
216 [M+2]⁺• Isotope Peak
214 [M]⁺• Molecular Ion
186 [M - CO]⁺•
179 [M - Cl]⁺

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous evidence of a molecule's connectivity, conformation, and intermolecular interactions, which are crucial for understanding its physical properties and biological activity.

In the study of pyrimidine derivatives, X-ray crystallography has been instrumental in confirming molecular structures, especially when the placement of substituents on the pyrimidine ring is uncertain. sigmaaldrich.comaksci.com The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

Key structural parameters obtained from X-ray diffraction analysis include:

Bond lengths and angles: These provide fundamental information about the geometry of the molecule.

Torsional angles: These describe the conformation of the molecule, particularly the orientation of flexible substituent groups.

Unit cell dimensions: These define the repeating crystalline lattice.

Intermolecular interactions: The analysis can reveal hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate how molecules pack in the solid state. google.com

Table 1: Representative Crystallographic Data for a Generic Pyrimidine Derivative

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 12.1, c = 9.3
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.5, γ = 90
Volume (ų)The volume of the unit cell.925
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Note: The data in this table is illustrative for a generic pyrimidine derivative and does not represent the actual data for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying each component in a mixture. In synthetic chemistry, it is the gold standard for determining the purity of a compound. The analysis of pyrimidine derivatives is frequently performed using reversed-phase HPLC (RP-HPLC). prepchem.com

The fundamental principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). Each component of the sample interacts slightly differently with the stationary phase, causing them to elute from the column at different times. A detector then records the elution time (retention time) and the amount of each component.

For pyrimidine derivatives, typical RP-HPLC methods employ C8 or C18 silica (B1680970) gel columns. prepchem.com These nonpolar stationary phases are used with polar mobile phases, often a mixture of water (frequently containing a pH-modifying buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (mobile phase composition changes over time), the latter being particularly useful for separating mixtures with components of widely varying polarities. prepchem.com

The purity of a sample of this compound would be assessed by dissolving it in a suitable solvent and injecting it into the HPLC system. A pure sample would ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. Detection is commonly achieved using UV-Vis spectroscopy, as the pyrimidine ring system absorbs UV light. prepchem.com

Table 2: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

ParameterDescriptionTypical Conditions
Column The stationary phase used for separation.C18 or C8 silica gel, (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase The solvent system that carries the sample through the column.A gradient of water (with 0.1% formic acid or phosphate (B84403) buffer) and acetonitrile. prepchem.com
Flow Rate The speed at which the mobile phase is pumped.1.0 - 1.5 mL/min. prepchem.com
Detection The method used to visualize the separated components.UV detection at a specific wavelength (e.g., 254 nm or 270 nm). nist.gov
Column Temperature The operating temperature of the column.Room temperature or slightly elevated (e.g., 25-40 °C). prepchem.com

Note: These parameters represent a general method for pyrimidine derivatives and would require optimization for the specific analysis of this compound.

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